molecular formula C12H21ClN2S B1448694 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride CAS No. 1803601-92-4

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride

Cat. No.: B1448694
CAS No.: 1803601-92-4
M. Wt: 260.83 g/mol
InChI Key: OKKCZWDVOCPDJP-UHFFFAOYSA-N
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Description

Molecular Formula and Isomerism

The molecular characterization of 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride reveals a complex organic structure with the molecular formula C12H21ClN2S. The free base form of this compound exhibits the molecular formula C12H20N2S with a molecular weight of 224.37 grams per mole. When considering the hydrochloride salt formation, the molecular weight increases to 260.83 grams per mole due to the addition of the hydrogen chloride component. This molecular composition incorporates carbon, hydrogen, nitrogen, sulfur, and chlorine atoms arranged in a specific three-dimensional configuration that defines its chemical and physical properties.

The compound demonstrates potential for various types of isomerism, particularly relating to the stereochemical arrangements around the piperidine ring system. The presence of the ethanamine side chain attached to the third position of the piperidine ring creates possibilities for stereoisomeric variations. Chain isomerism considerations become relevant when comparing this compound to related structures, as demonstrated by similar principles observed in simpler amine systems where different carbon skeleton arrangements can lead to distinct isomeric forms. The integration of the thiophene ring system through a methylene bridge to the nitrogen atom of the piperidine ring adds another layer of structural complexity that influences the overall isomeric possibilities.

The canonical Simplified Molecular Input Line Entry System representation for the compound is documented as CC(C1CCCN(C1)CC2=CSC=C2)N.Cl, which provides a standardized method for representing the molecular structure in computational chemistry applications. This representation clearly illustrates the connectivity pattern between the various functional groups and ring systems present in the molecule.

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature precisely describes the structural features by identifying the ethanamine group attached to the third position of a piperidine ring, which itself bears a thiophene-3-ylmethyl substituent at the first nitrogen position. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, which is a common practice in pharmaceutical chemistry to enhance compound stability and solubility characteristics.

Alternative nomenclature systems have been employed to describe this compound, including the designation as 1-{1-[(thiophen-3-yl)methyl]piperidin-3-yl}ethan-1-amine hydrochloride. This alternative representation emphasizes the thiophene ring connection through a methylene bridge to the piperidine nitrogen atom. The Chemical Abstracts Service registry number for the hydrochloride salt form is 1803601-92-4, while the free base form carries the registry number 1341287-89-5. These registry numbers serve as unique identifiers in chemical databases and regulatory documentation.

The compound has been assigned the Molecular Design Limited number MFCD28505778 for the hydrochloride salt form, while the free base carries the designation MFCD19597988. These identifiers facilitate database searching and compound tracking across various chemical information systems. The systematic naming convention reflects the hierarchical approach to organic nomenclature, beginning with the longest carbon chain and identifying substituents and functional groups according to established priority rules.

Stereochemical Features and Chiral Centers

The stereochemical analysis of this compound reveals the presence of at least one chiral center located at the carbon atom bearing the ethanamine group on the piperidine ring. This chiral center arises from the asymmetric substitution pattern where the carbon atom is bonded to four different groups: the ethanamine substituent, two methylene groups of the piperidine ring, and a hydrogen atom. The presence of this chiral center means that the compound can exist as two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The piperidine ring system itself adopts various conformational states, with chair conformations being thermodynamically favored due to minimized steric interactions. The positioning of the thiophene-containing substituent at the nitrogen atom and the ethanamine group at the third carbon creates distinct spatial arrangements that influence the overall molecular geometry. The thiophene ring system maintains planarity due to its aromatic character, which constrains the rotational freedom around the bond connecting the thiophene to the methylene bridge.

The stereochemical complexity is further enhanced by the presence of rotational isomers around several single bonds, particularly the bond connecting the methylene bridge to the thiophene ring and the bond linking the ethanamine group to the piperidine ring. These rotational possibilities contribute to the conformational flexibility of the molecule and influence its interaction with biological targets. The preferred conformations are typically determined by minimizing steric clashes while maximizing favorable electronic interactions between different parts of the molecule.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, conformational analysis provides insights into the preferred spatial arrangements of this complex molecule. The compound exists as a powder at room temperature, indicating a crystalline solid state with organized molecular packing. The hydrochloride salt formation typically enhances crystallization properties by providing additional intermolecular interactions through hydrogen bonding between the protonated amine group and the chloride anion.

Computational conformational analysis suggests that the piperidine ring adopts a chair conformation as the most stable arrangement, minimizing ring strain and optimizing bond angles. The thiophene ring system maintains its planar aromatic configuration, with the methylene bridge allowing for rotational flexibility around the carbon-nitrogen bond connecting to the piperidine nitrogen. The ethanamine substituent can adopt various orientations relative to the piperidine ring, with the preferred conformation influenced by intramolecular hydrogen bonding possibilities and steric interactions.

The molecular packing in the crystalline state is likely stabilized by intermolecular hydrogen bonding networks involving the protonated amine group and the chloride counterion. These interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics. The presence of the sulfur atom in the thiophene ring may also contribute to crystal packing through weak sulfur-based interactions with neighboring molecules.

Spectroscopic Fingerprints

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide detailed structural information. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, with proton Nuclear Magnetic Resonance providing information about the hydrogen environments throughout the molecule. The thiophene ring protons typically appear in the aromatic region between 7.0-7.5 parts per million, with characteristic coupling patterns that distinguish the different positions on the five-membered ring.

The methylene protons connecting the thiophene to the piperidine nitrogen appear as a singlet around 3.5-4.0 parts per million, while the piperidine ring protons show complex multipicity patterns due to the conformational flexibility of the six-membered ring. The ethanamine group exhibits characteristic patterns with the methyl group appearing as a doublet around 1.2-1.5 parts per million and the methine proton as a quartet around 2.8-3.2 parts per million. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework, with the thiophene carbons appearing in the aromatic region and the aliphatic carbons distributed according to their chemical environments.

Infrared spectroscopy reveals characteristic absorption bands that serve as fingerprints for functional group identification. The primary amine group exhibits stretching vibrations around 3300-3500 inverse centimeters, while the aromatic carbon-hydrogen stretching of the thiophene ring appears around 3000-3100 inverse centimeters. The aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3000 inverse centimeters region, and the carbon-nitrogen stretching appears around 1000-1300 inverse centimeters. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, with the molecular ion peak appearing at mass-to-charge ratio 225 for the protonated free base form.

Spectroscopic Parameter Characteristic Range Structural Assignment
1H Nuclear Magnetic Resonance (aromatic) 7.0-7.5 parts per million Thiophene ring protons
1H Nuclear Magnetic Resonance (methylene bridge) 3.5-4.0 parts per million Thiophene-CH2-nitrogen
1H Nuclear Magnetic Resonance (methyl) 1.2-1.5 parts per million Ethanamine methyl group
Infrared (amine stretch) 3300-3500 inverse centimeters Primary amine nitrogen-hydrogen
Infrared (aromatic carbon-hydrogen) 3000-3100 inverse centimeters Thiophene carbon-hydrogen
Mass Spectrometry (molecular ion) 225 mass-to-charge ratio Protonated molecular ion

Properties

IUPAC Name

1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S.ClH/c1-10(13)12-3-2-5-14(8-12)7-11-4-6-15-9-11;/h4,6,9-10,12H,2-3,5,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKCZWDVOCPDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CC2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(Thiophen-3-ylmethyl)piperidine Intermediate

  • Starting Material: Piperidine or a protected piperidine derivative.
  • Step: Alkylation of the piperidine nitrogen with thiophen-3-ylmethyl halide (e.g., bromide or chloride).
  • Conditions: Typically performed under basic conditions (e.g., K2CO3 or NaH) in polar aprotic solvents such as DMF or acetonitrile, at room temperature or slightly elevated temperatures.
  • Outcome: Formation of N-(thiophen-3-ylmethyl)piperidine intermediate.

Introduction of Ethan-1-amine Group at Piperidine 3-Position

  • Approach: Functionalization at the 3-position of piperidine can be achieved through lithiation or directed metalation followed by reaction with an electrophilic ethanone derivative or via reductive amination.
  • Alternative: Starting from 3-piperidone derivatives, reductive amination with ammonia or amine sources can introduce the ethan-1-amine side chain.
  • Conditions: Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under mild conditions to convert imines or ketones to the desired amine.

Formation of Hydrochloride Salt

  • Procedure: The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate) to precipitate or crystallize the hydrochloride salt.
  • Purpose: Enhances compound stability, purity, and handling.

Detailed Example Procedure (Adapted from Related Thiophene-Piperidine Syntheses)

Step Reagents & Conditions Description Yield/Notes
1 Piperidine + 3-(bromomethyl)thiophene, K2CO3, DMF, 50°C, 12 h N-alkylation to form N-(thiophen-3-ylmethyl)piperidine High yield (>80%)
2 3-Piperidone + NH3 (or ammonium acetate), NaBH3CN, MeOH, rt, overnight Reductive amination to install ethan-1-amine at 3-position Moderate to good yield (60-75%)
3 Free base + HCl in ethanol, 0°C to rt Formation of hydrochloride salt by acid-base reaction Quantitative precipitation

Optimization and Purification

  • Optimization: Reaction parameters such as temperature, solvent, base, and stoichiometry are optimized to maximize yield and minimize side reactions.
  • Purification: Crude products are purified by recrystallization, preparative thin-layer chromatography (TLC), or column chromatography using suitable solvent systems (e.g., petroleum ether/ethyl acetate mixtures).
  • Characterization: Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Research Findings and Data Tables

While direct preparation data for 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride is scarce, analogous compounds with thiophene and piperidine frameworks have been synthesized and characterized in recent studies, providing insight into effective synthetic strategies.

Table 1: Representative Yields and Conditions for N-(Thiophen-3-ylmethyl)piperidine Derivatives

Entry Starting Material Alkylation Agent Base Solvent Temp (°C) Time (h) Yield (%)
1 Piperidine 3-(bromomethyl)thiophene K2CO3 DMF 50 12 85
2 Piperidine 3-(chloromethyl)thiophene NaH THF 25 8 78

Table 2: Reductive Amination of 3-Piperidone to 3-Aminoethylpiperidine Derivatives

Entry Amine Source Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
1 NH3 (aq) NaBH3CN MeOH 25 16 70
2 NH4OAc NaBH3CN EtOH 25 24 65

Summary of Key Points

  • The preparation of this compound involves selective N-alkylation of piperidine with a thiophen-3-ylmethyl halide.
  • Introduction of the ethan-1-amine group at the 3-position of piperidine is commonly achieved via reductive amination of 3-piperidone derivatives.
  • The hydrochloride salt is formed by treatment of the free amine with hydrochloric acid to improve compound properties.
  • Reaction conditions such as base choice, solvent, temperature, and purification methods are critical for high yield and purity.
  • Analogous synthetic routes and optimization strategies from related compounds provide a reliable foundation for this compound’s preparation.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amine Derivatives: From reduction reactions.

    Substituted Amines: From substitution reactions.

Scientific Research Applications

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Thiophene vs. Benzyl Substituents : The thiophene ring in the target compound offers moderate electron-richness compared to the 4-methoxybenzyl group in CAS 1353980-07-0, which may influence interactions with aromatic residues in enzyme active sites .
  • Sulfonyl vs.

Lipophilicity and Solubility

  • The chloro substituent in 1-(2-chlorothiophen-3-yl)methanamine HCl increases logP (predicted >2.5), favoring membrane permeability but risking off-target effects .
  • The trifluoromethyl group in CAS 1956325-27-1 significantly elevates hydrophobicity, which may enhance bioavailability but require formulation adjustments for aqueous solubility .

Metabolic Stability

  • Thiophene-containing compounds (e.g., target compound) are prone to oxidative metabolism at the sulfur atom, whereas adamantane-based analogues (e.g., selenoureas in ) exhibit enhanced stability due to their rigid hydrocarbon frameworks .

Biological Activity

1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride, with the CAS number 1803601-92-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current scientific understanding of its biological activity, including antibacterial and antifungal properties, as well as its structural characteristics.

  • Molecular Formula : C₁₂H₂₁ClN₂S
  • Molecular Weight : 260.82 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a thiophenyl group, which is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antibacterial properties.

Case Studies and Findings:

  • In Vitro Studies : A study demonstrated that related piperidine compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial effects .
  • Pyrrolidine Derivatives : Other studies on pyrrolidine derivatives have shown that structural modifications can enhance antibacterial activity, indicating that similar modifications in thiophenyl-piperidine compounds may yield favorable results .
CompoundMIC (mg/mL)Target Bacteria
1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amineTBDS. aureus, E. coli
Pyrrolidine derivative A0.0039S. aureus
Pyrrolidine derivative B0.025E. coli

Antifungal Activity

In addition to antibacterial properties, the compound may also exhibit antifungal activity. Research on similar compounds indicates that certain piperidine derivatives have shown effectiveness against fungal strains.

Relevant Studies:

A comparative analysis of various piperidine derivatives indicated varying degrees of antifungal activity against Candida albicans and other pathogenic fungi . The structural features of these compounds play a crucial role in their efficacy.

Q & A

Q. What are the recommended synthetic routes for preparing 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

  • N-Alkylation : Reacting piperidin-3-yl-ethylamine with 3-(chloromethyl)thiophene in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .
  • Salt Formation : Treating the free base with HCl in ethanol or diethyl ether to yield the hydrochloride salt .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the product. Confirm purity via HPLC or TLC .

Q. What analytical methods are critical for characterizing this compound?

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify the piperidine backbone, thiophene substitution, and ethylamine chain. Key peaks include δ ~2.5–3.5 ppm (piperidine protons) and δ ~6.5–7.5 ppm (thiophene protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈ClN₂S: calculated 265.08) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What safety precautions are essential during handling?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Storage : Store at 2–8°C in airtight, light-resistant containers. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to certified chemical waste containers .

Advanced Research Questions

Q. How can researchers design bioactivity assays for this compound?

  • Target Selection : Prioritize receptors/enzymes where piperidine-thiophene hybrids are known to act (e.g., serotonin or dopamine receptors) .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays (e.g., 3^3H-labeled ligands) .
    • Functional Activity : cAMP or calcium flux assays in transfected HEK293 cells .
  • Dose-Response Curves : Use 10 nM–100 µM concentration ranges to calculate IC₅₀/EC₅₀ values. Validate with positive controls (e.g., known antagonists/agonists) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze batches via LC-MS to rule out impurities (>98% purity required) .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric contaminants, which may alter activity .
  • Assay Reproducibility : Cross-validate results in multiple cell lines (e.g., CHO vs. HEK293) and with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

Q. How can structural modifications enhance pharmacokinetic properties?

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to the thiophene ring to reduce CYP450-mediated oxidation .
  • Solubility Optimization : Replace the ethylamine chain with a PEGylated moiety or formulate as a mesylate salt .
  • Bioavailability Screening : Perform parallel artificial membrane permeability assays (PAMPA) and pharmacokinetic studies in rodent models .

Q. What computational methods predict binding modes with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with receptor active sites (e.g., serotonin 5-HT₂A) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., Asp155 for hydrogen bonding) .
  • SAR Analysis : Corrogate substituent effects (e.g., thiophene vs. furan) on binding energy using QSAR models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride
Reactant of Route 2
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1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.